MFCD02363724

Description

Significance of Multifunctional Molecular Architectures in Contemporary Chemical Biology Research

Multifunctional molecular architectures are single molecular entities designed to perform multiple, often distinct, tasks. This field has seen momentous advances, moving toward the creation of molecular-level machines and switches that can be controlled by external stimuli like light or chemicals. anr.frpnas.org The goal is to create systems that mimic the complexity and efficiency of biological networks. anr.fr These architectures are crucial in chemical biology for developing advanced therapeutic agents, diagnostic tools, and smart materials. anr.fr By integrating different functional components into one molecule, researchers can achieve synergistic effects and novel modes of action. anr.fr The design of switchable molecular architectures that can exist in several stable states is a growing field of significant interest. anr.fr

Academic Relevance of Bicyclo[2.2.1]heptene Core Structures in Scaffold Design

The bicyclo[2.2.1]heptene, or norbornene, system is a bridged bicyclic compound that has been extensively studied in organic chemistry. ontosight.aiontosight.ai Its rigid, three-dimensional framework makes it an exceptionally valuable core structure, or scaffold, in the design of new molecules. nih.gov This rigidity helps to precisely orient appended functional groups in space, which is critical for optimizing interactions with biological targets like proteins. The strain within the bicyclic structure also imparts unique reactivity, making it a useful intermediate for synthesizing more complex molecules. ontosight.ai Derivatives of the bicyclo[2.2.1]heptane scaffold are widely explored as non-aromatic, non-planar motifs in drug design and have applications in the synthesis of pharmaceuticals and advanced materials. ontosight.ainih.gov

Role of Tetrazole and Thiophene (B33073) Moieties in Enhancing Molecular Interactions for Research Applications

Heterocyclic rings are fundamental building blocks in medicinal chemistry. The tetrazole and thiophene moieties, in particular, are recognized for their ability to enhance a molecule's properties and interactions.

The tetrazole ring, a five-membered ring with four nitrogen atoms, is a key pharmacophore in drug discovery. bohrium.comanjs.edu.iq It is often used as a bioisostere—a chemical substitute—for the carboxylic acid group, a common feature in many drugs. beilstein-journals.orgacs.org This substitution can improve a compound's metabolic stability and ability to cross lipid cell membranes. bohrium.comhilarispublisher.com The tetrazole ring's unique electronic properties and ability to form strong hydrogen bonds allow it to interact effectively with biological targets. nih.gov This has led to its inclusion in numerous approved drugs with a wide range of activities, including antihypertensive and antiallergic agents. beilstein-journals.orgacs.org

The thiophene ring is a five-membered aromatic ring containing a sulfur atom. eprajournals.com It is considered a "privileged" structure in medicinal chemistry due to its presence in a wide array of therapeutic agents, including anti-inflammatory and anticancer drugs. nih.govrsc.orgresearchgate.net The sulfur atom in the thiophene ring can participate in unique non-covalent interactions, such as hydrogen bonds, enhancing binding to receptors. nih.govresearchgate.net Thiophene's structural similarity to a benzene (B151609) ring allows it to act as a bioisosteric replacement, often leading to improved pharmacological profiles. cognizancejournal.com

Overview of Research Paradigms for the Exploration of Novel Organic Compounds in Academic Settings

The discovery of new organic compounds has undergone a significant paradigm shift. nso-journal.org Traditionally, it involved a labor-intensive, trial-and-error process of synthesis and testing. nso-journal.org While this approach laid the foundations of modern chemistry, new research models have emerged that leverage technology to accelerate discovery. nih.govnso-journal.org

Modern paradigms integrate computational power, automation, and artificial intelligence (AI). nso-journal.orgfrontiersin.org Computational screening allows researchers to virtually evaluate vast libraries of compounds against a biological target, identifying promising candidates before any laboratory work begins. nih.gov AI and machine learning models can now predict the outcomes of chemical reactions and even design novel molecules with desired properties from scratch, exploring the vastness of chemical space more effectively than humans can alone. frontiersin.orgunipv.it These in silico methods, combined with automated synthesis platforms, are creating a streamlined design-make-test cycle that is revolutionizing the exploration of new chemical entities. frontiersin.org

Identification of Ethyl 3-({[5-(2-thienyl)-2H-tetrazol-2-yl]acetyl}amino)bicyclo[2.2.1]hept-5-ene-2-carboxylate (MFCD02363724) as a Subject for Advanced Research

The compound Ethyl 3-({[5-(2-thienyl)-2H-tetrazol-2-yl]acetyl}amino)bicyclo[2.2.1]hept-5-ene-2-carboxylate (this compound) emerges as a molecule of significant academic interest precisely because it integrates the key structural features discussed previously. Its molecular architecture represents a convergence of functionalities that make it a compelling subject for advanced research and development.

The structure of this compound is built upon a bicyclo[2.2.1]heptene core, providing a rigid, three-dimensional scaffold. ontosight.ainih.gov Attached to this core are several functional groups, including an ethyl carboxylate and an amino group linked via an acetyl bridge to a heterocyclic system. This system consists of a thiophene ring attached to a tetrazole ring. bohrium.comnih.gov

This specific combination of moieties makes this compound a quintessential example of a multifunctional molecular architecture. anr.fr The bicyclo[2.2.1]heptene scaffold provides a defined spatial arrangement for the other components. nih.gov The thiophene and tetrazole moieties are well-established pharmacophores known to engage in critical molecular interactions with biological targets. acs.orghilarispublisher.comresearchgate.net The presence of both suggests the potential for multifaceted interactions or even the ability to engage multiple targets.

Given its complex and functionally rich structure, this compound is an ideal candidate for investigation using modern research paradigms. frontiersin.orgnih.gov Computational modeling could predict its three-dimensional conformation and potential binding modes with various enzymes or receptors. Its diverse functional groups make it a challenging yet rewarding target for total synthesis, potentially requiring the development of new synthetic methodologies. unipv.it As a novel chemical entity, it represents an unexplored region of chemical space, making it a prime subject for screening in a wide range of biological assays to uncover new therapeutic potential.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | Ethyl 3-({[5-(2-thienyl)-2H-tetrazol-2-yl]acetyl}amino)bicyclo[2.2.1]hept-5-ene-2-carboxylate |

| Molecular Formula | C₁₈H₂₀N₄O₃S |

| Molecular Weight | 388.45 g/mol |

| Core Scaffold | Bicyclo[2.2.1]heptene |

| Key Heterocycles | Thiophene, Tetrazole |

Structure

3D Structure

Properties

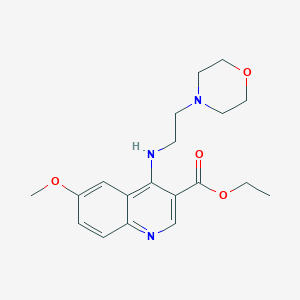

IUPAC Name |

ethyl 6-methoxy-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-3-26-19(23)16-13-21-17-5-4-14(24-2)12-15(17)18(16)20-6-7-22-8-10-25-11-9-22/h4-5,12-13H,3,6-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTSDCRJCCLZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCN3CCOCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 5 2 Thienyl 2h Tetrazol 2 Yl Acetyl Amino Bicyclo 2.2.1 Hept 5 Ene 2 Carboxylate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Bicyclo[2.2.1]heptene Scaffold

A retrosynthetic analysis of the target molecule reveals several key disconnections that simplify the complex structure into more readily available starting materials. The primary disconnection points are the amide bond and the ester group, leading to three main fragments: the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid backbone, the 5-(2-thienyl)-2H-tetrazol-2-yl]acetic acid side chain, and ethanol.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of MFCD02363724

This analysis suggests that the bicyclo[2.2.1]heptene core can be constructed via a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, such as an amino-substituted acrylate. google.com The tetrazole and thiophene (B33073) moieties can be introduced through separate synthetic sequences and coupled at a later stage.

Stereoselective Synthesis Approaches to Control Chirality in this compound Derivatives

The bicyclo[2.2.1]heptene skeleton of this compound contains multiple chiral centers, making stereocontrol a critical aspect of its synthesis. The Diels-Alder reaction typically yields a mixture of endo and exo isomers. google.com The desired stereochemistry can be achieved through several strategies:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the dienophile can direct the stereochemical outcome of the Diels-Alder reaction. sigmaaldrich.com

Chiral Catalysts: Asymmetric Lewis acid or organocatalysis can be employed to catalyze the Diels-Alder reaction enantioselectively. acs.org

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution, can be used to separate enantiomers of key intermediates. For instance, lipases can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the desired stereoisomer. acs.org A short-chain dehydrogenase/reductase has been used for the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a potential precursor to the thiophene moiety. jmb.or.krnih.gov

| Method | Description | Potential Application |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the dienophile to direct the stereochemical course of the Diels-Alder reaction. | Synthesis of enantiomerically pure bicyclo[2.2.1]heptene intermediates. |

| Asymmetric Catalysis | A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. | Enantioselective Diels-Alder reaction to form the bicyclo[2.2.1]heptene core. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Resolution of racemic intermediates, such as the bicyclo[2.2.1]heptene amino ester. |

Chemo- and Regioselective Functionalization Strategies for Thiophene and Tetrazole Moieties

The thiophene and tetrazole rings in this compound are susceptible to various functionalization reactions. Chemo- and regioselectivity are paramount to avoid unwanted side reactions.

Thiophene Functionalization: The thiophene ring can be functionalized through electrophilic substitution, metalation, and cross-coupling reactions. mdpi.comrsc.org Directed ortho-metalation can be used to achieve regioselective functionalization. sigmaaldrich.com

Tetrazole Functionalization: The tetrazole ring can be alkylated on one of its nitrogen atoms. The regioselectivity of this reaction is often a challenge, leading to a mixture of N1 and N2 isomers. Careful selection of the alkylating agent and reaction conditions is necessary to favor the desired N2-substituted product. nih.gov

Exploration of Modern Coupling Reactions for the Construction of the this compound Framework

Modern cross-coupling reactions are indispensable tools for the construction of complex molecules like this compound.

Amide Bond Formation: The central amide bond can be formed using a variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP). These methods are generally high-yielding and tolerant of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to form carbon-carbon bonds, for example, to attach the thiophene ring to the tetrazole precursor. researchgate.net

A potential synthetic route utilizing these reactions is depicted below:

Figure 2: Plausible Forward Synthesis of this compound

Implementation of Green Chemistry Principles in the Synthetic Pathways of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. karger.com These principles can be applied to the synthesis of this compound in several ways:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. google.com Catalytic reactions, such as the Diels-Alder and cross-coupling reactions, generally have high atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, ethanol, or supercritical fluids. google.com Some organic reactions can be performed in water, which can enhance reactivity and simplify workup.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. karger.comsit.edu.cn Both enzymatic and metal-based catalysts can be employed in the synthesis of this compound.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. google.com

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Employing catalytic reactions like Diels-Alder and cross-couplings. |

| Safer Solvents | Exploring water or bio-based solvents for certain reaction steps. |

| Catalysis | Using enzymes for stereocontrol and metal catalysts for bond formation. |

| Energy Efficiency | Optimizing reaction conditions to minimize energy input. |

Development of Scalable Laboratory Synthesis Procedures for Research Quantities

The synthesis of this compound for research purposes requires a procedure that is reliable, reproducible, and can be scaled up to produce gram quantities of the material. Key considerations for a scalable synthesis include:

Robust Reactions: Choosing reactions that are known to be high-yielding and tolerant of minor variations in reaction conditions.

Purification: Developing efficient purification methods, such as crystallization or chromatography, that can be easily scaled up.

Safety: Identifying and mitigating any potential safety hazards associated with the reagents and reactions used.

Cost-Effectiveness: Selecting starting materials and reagents that are commercially available and relatively inexpensive. The Diels-Alder reaction, for example, often utilizes inexpensive starting materials like cyclopentadiene. google.comstackexchange.com

Flow chemistry offers a promising approach for the scalable synthesis of intermediates, allowing for precise control over reaction parameters and improved safety. sigmaaldrich.com

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Mfcd02363724

Application of Multidimensional Nuclear Magnetic Resonance (NMR) Techniques for Complex Structure Assignment and Conformational Analysis

While one-dimensional ¹H and ¹³C NMR spectroscopy provides primary evidence for the carbon-hydrogen framework of N-(4-bromophenyl)-2,2-dimethylpropanamide, multidimensional NMR techniques are essential for unambiguous assignment and for probing the molecule's conformational dynamics in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would offer a detailed picture of the molecular structure.

Given the structure of N-(4-bromophenyl)-2,2-dimethylpropanamide, the expected ¹H NMR spectrum would feature a singlet for the nine equivalent protons of the tert-butyl group and two doublets in the aromatic region corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring. The ¹³C NMR spectrum would similarly show distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the brominated aromatic ring researchgate.net.

A hypothetical multidimensional NMR analysis would proceed as follows:

HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments of the aromatic C-H and the tert-butyl C-H groups.

HMBC: This technique would reveal long-range (2-3 bond) correlations. Key expected correlations would include the tert-butyl protons to the quaternary carbon and the carbonyl carbon, and the aromatic protons to adjacent and ipso-carbons. The amide proton would also show correlations to nearby carbons, helping to piece together the molecular skeleton.

NOESY: This experiment is crucial for conformational analysis, as it detects through-space interactions between protons. For N-(4-bromophenyl)-2,2-dimethylpropanamide, NOESY could provide insights into the rotational preferences around the amide bond and the phenyl-nitrogen bond, revealing the preferred spatial arrangement of the tert-butyl group relative to the aromatic ring.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| tert-butyl (CH3) | ~1.3 | ~27 |

| tert-butyl (quaternary C) | - | ~40 |

| Aromatic (CH ortho to NH) | ~7.5 (d) | ~121 |

| Aromatic (CH ortho to Br) | ~7.4 (d) | ~132 |

| Aromatic (C-NH) | - | ~137 |

| Aromatic (C-Br) | - | ~117 |

| Carbonyl (C=O) | - | ~176 |

| Amide (NH) | ~7.8 (s) | - |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Stereochemistry Determination of MFCD02363724

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for determining the absolute stereochemistry of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light. However, N-(4-bromophenyl)-2,2-dimethylpropanamide (this compound) is an achiral molecule. It does not possess any stereocenters and is superimposable on its mirror image. Therefore, it will not exhibit any ECD or VCD signals. These techniques are not applicable for the stereochemical analysis of this particular compound.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound and for elucidating its fragmentation pathways, which aids in structural confirmation. For N-(4-bromophenyl)-2,2-dimethylpropanamide (C₁₁H₁₄BrNO), the expected monoisotopic mass is 255.0259 Da uni.lu. HRMS analysis would be able to confirm this mass with high accuracy, typically within a few parts per million (ppm), thus validating the elemental composition.

The electron ionization (EI) mass spectrum of this compound is available in the NIST database nih.govnist.gov. The fragmentation pattern under EI conditions provides a fingerprint of the molecule's structure. Common fragmentation pathways for amides involve cleavage of the amide bond.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 255/257 | [M]+• | Molecular ion (presence of Br isotope pattern) |

| 200/202 | [M - C(CH3)3]+• | Loss of the tert-butyl radical (alpha-cleavage) |

| 171/173 | [Br-C6H4-NH]+ | Loss of the pivaloyl radical |

| 155/157 | [Br-C6H4]+ | Loss of the pivalamide (B147659) group |

| 85 | [(CH3)3C-CO]+ | Pivaloyl cation |

| 57 | [(CH3)3C]+ | tert-butyl cation |

Under electrospray ionization (ESI) conditions, typically used in LC-MS, the compound would be observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion would likely show characteristic losses, such as the neutral loss of pivalic acid or the pivaloyl group, providing further structural confirmation rsc.org.

X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for N-(4-bromophenyl)-2,2-dimethylpropanamide itself is not publicly available, the crystal structure of the closely related N-(4-Fluorophenyl)-2,2-dimethylpropanamide has been reported reddit.comnih.gov. By analogy, we can infer key structural features for the bromo derivative.

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic (likely) |

| Key Intermolecular Interaction | N—H⋯O hydrogen bonds forming chains |

| Conformation | Non-planar, with a significant dihedral angle between the phenyl ring and amide group |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique molecular fingerprint. The spectra are complementary, with some vibrations being more prominent in IR and others in Raman. For N-(4-bromophenyl)-2,2-dimethylpropanamide, the key vibrational modes are associated with the amide group, the substituted benzene ring, and the tert-butyl group ias.ac.inaps.org.

Amide Vibrations: The amide group gives rise to several characteristic bands. The N-H stretch is typically observed as a sharp band around 3300 cm⁻¹. The C=O stretch (Amide I band) is a strong absorption usually found between 1650 and 1680 cm⁻¹. The N-H bend coupled with the C-N stretch (Amide II band) appears around 1550 cm⁻¹ ias.ac.in.

Aromatic Ring Vibrations: The 1,4-disubstituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A characteristic out-of-plane C-H bending vibration for para-substitution is expected around 820 cm⁻¹.

tert-Butyl Group Vibrations: The tert-butyl group will exhibit characteristic C-H stretching vibrations around 2960 cm⁻¹ and C-H bending vibrations around 1365 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹, and may be weak and difficult to assign definitively from an IR spectrum alone reddit.com.

| Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2970 - 2870 | Strong |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1560 - 1530 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| Aliphatic C-H Bend | 1370 - 1360 | Strong |

| Aromatic C-H Out-of-Plane Bend | 850 - 810 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

Integration of Spectroscopic Data with Computational Methods for Comprehensive Structural Validation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for validating structural assignments made through spectroscopic methods. By calculating the theoretical properties of a proposed structure, a direct comparison can be made with experimental data.

For N-(4-bromophenyl)-2,2-dimethylpropanamide, DFT calculations could be used to:

Predict NMR Spectra: Calculate the ¹H and ¹³C chemical shifts to compare with experimental data for unambiguous peak assignment.

Simulate Vibrational Spectra: Compute the theoretical IR and Raman spectra. The calculated frequencies and intensities can be compared with experimental spectra to confirm vibrational assignments and support the proposed structure researchgate.net.

Determine Conformational Preferences: Perform a conformational analysis to identify the lowest energy conformers in the gas phase or in solution. This information is valuable for interpreting NMR data, particularly NOESY results, and understanding the molecule's dynamic behavior mdpi.com.

Validate Fragmentation Pathways: Calculate the energies of proposed fragment ions in mass spectrometry to determine the most likely fragmentation pathways.

The integration of these computational methods with the experimental data from NMR, MS, and vibrational spectroscopy provides a high level of confidence in the structural elucidation of N-(4-bromophenyl)-2,2-dimethylpropanamide.

Theoretical and Computational Chemistry Approaches to Ethyl 3 5 2 Thienyl 2h Tetrazol 2 Yl Acetyl Amino Bicyclo 2.2.1 Hept 5 Ene 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Predictions

Quantum chemical calculations, which solve the Schrödinger equation for a molecular system, provide profound insights into electronic structure and reactivity. researchgate.netchemrxiv.org Methods like Density Functional Theory (DFT) are particularly powerful for analyzing molecules of this size, balancing computational cost with accuracy. researchgate.net

For MFCD02363724, DFT calculations can be used to determine the distribution of electrons and identify the molecule's most reactive sites. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

An electrostatic potential (ESP) map can also be generated, which visualizes the charge distribution across the molecule. For this compound, negative potential (red/yellow) is expected around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the amide and ester groups, identifying them as hydrogen bond acceptors. The amide hydrogen would show a positive potential (blue), marking it as a hydrogen bond donor. These calculations allow for a detailed prediction of how the molecule will interact with other chemical species.

Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

| Property | Predicted Value | Implication |

| HOMO Energy | -6.8 eV | Indicates the energy required to remove an electron; localization likely on the electron-rich thiophene (B33073) and tetrazole rings. |

| LUMO Energy | -1.5 eV | Indicates the energy released when an electron is added; localization likely on the bicycloheptene double bond and carbonyl groups. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability and relatively low reactivity under standard conditions. |

| Dipole Moment | 4.2 Debye | Indicates a significant overall molecular polarity, suggesting solubility in polar solvents and strong intermolecular interactions. |

Molecular Dynamics Simulations to Explore Conformational Landscapes and Flexibility of this compound

While quantum calculations describe a molecule's static state, molecular dynamics (MD) simulations model its movement and behavior over time. stanford.edumdpi.com By solving Newton's equations of motion for every atom in the system, MD simulations provide a "computational microscope" to observe molecular flexibility. stanford.edu

An MD simulation of this compound, typically performed in a simulated box of solvent like water or dimethyl sulfoxide, would reveal its conformational landscape. The simulation would track the rotation around key single bonds, such as those in the acetylamino linker connecting the bicycloheptene scaffold to the tetrazole moiety. The bicyclo[2.2.1]heptene core is rigid, but the substituents have significant freedom of movement. The simulation can quantify the flexibility of the ethyl ester chain and the relative orientation of the thiophene and tetrazole rings. Understanding this dynamic behavior is crucial, as the molecule's active conformation when interacting with a biological target may differ from its lowest-energy state in a vacuum. nih.gov These simulations are foundational for understanding biological processes at a molecular level. mdpi.com

Table 2: Hypothetical Dihedral Angle Fluctuation from a Molecular Dynamics Simulation Based on a simulated 100 ns trajectory in an aqueous environment.

| Dihedral Angle (Defined by atoms) | Mean Angle (degrees) | Standard Deviation (degrees) | Interpretation |

| C(amide)-N-C(acetyl)-C(tetrazole) | 175° | ± 15° | Shows significant rotational freedom, allowing the tetrazolyl-thiophene moiety to adopt various orientations relative to the core. |

| O(ester)-C-C-O(ester_carbonyl) | -178° | ± 5° | Indicates a strong preference for a planar trans conformation in the ethyl ester group, with minimal flexibility. |

| C(bridgehead)-C(amide_attach)-N-C(amide) | 120° | ± 20° | Reveals flexibility in the positioning of the entire substituent group relative to the bicycloheptene ring. |

Ligand-Target Docking and Molecular Modeling Studies with Hypothetical Biological Macromolecules

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as an enzyme or receptor. nih.govarxiv.org This method is central to structure-based drug design. nih.gov Although no specific biological target for this compound has been publicly disclosed, its structural motifs suggest potential interactions. The tetrazole ring, for instance, is a well-known bioisostere for a carboxylic acid group, a common feature in ligands that bind to various enzymes.

A hypothetical docking study could be performed against an enzyme like cyclooxygenase-2 (COX-2), which has a well-defined active site. The process involves placing the flexible this compound ligand into the rigidified binding site of the protein and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. arxiv.org

The docking results would predict the most stable binding pose and identify key intermolecular interactions. Plausible interactions for this compound in a hypothetical enzyme active site include:

Hydrogen Bonding: The amide N-H group acting as a donor and the tetrazole nitrogens and carbonyl oxygens acting as acceptors.

Hydrophobic Interactions: The bicycloheptene core and the thiophene ring fitting into nonpolar pockets of the active site.

Pi-Alkyl or Pi-Stacking: Interactions between the aromatic thiophene ring and amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Docking Results of this compound with a Target Enzyme Virtual screening performed using AutoDock Vina against a hypothetical enzyme active site.

| Parameter | Predicted Value/Interaction | Significance |

| Binding Affinity | -8.5 kcal/mol | A strong negative value suggests a stable and favorable binding interaction between the ligand and the target. scitechnol.com |

| Hydrogen Bonds | Amide N-H with Serine residue; Tetrazole N with Arginine residue | These bonds are critical for anchoring the ligand in the correct orientation within the active site. |

| Hydrophobic Interactions | Bicycloheptene ring with Leucine and Valine residues | These interactions contribute significantly to the overall binding energy and stability of the complex. researchgate.net |

| Pi-Interactions | Thiophene ring with Phenylalanine residue | A pi-pi stacking interaction that further stabilizes the ligand's position. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Research-Relevant Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their chemical structure. nih.govnih.gov These models are built by finding a mathematical correlation between calculated molecular descriptors and an experimentally measured activity or property.

To build a QSAR model for this compound, a dataset of structurally similar compounds with known activities (e.g., IC₅₀ values for enzyme inhibition) would be required. For each compound in this "training set," a wide range of molecular descriptors would be calculated. These can include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Electronic descriptors: Dipole moment, HOMO/LUMO energies from quantum calculations.

A machine learning or statistical algorithm would then generate an equation linking these descriptors to the activity. nih.gov This model could then be used to predict the activity of new, unsynthesized analogues of this compound, guiding research toward more potent compounds.

Table 4: Illustrative QSAR Dataset for this compound Analogues This is a hypothetical dataset for model-building purposes.

| Compound ID | Modification from this compound | LogP (calc.) | Polar Surface Area (Ų) | Predicted pIC₅₀ |

| This compound | None | 4.1 | 115.2 | 7.2 |

| Analogue 1 | Thiophene -> Furan | 3.8 | 118.5 | 6.9 |

| Analogue 2 | Ethyl ester -> Methyl ester | 3.7 | 115.2 | 7.1 |

| Analogue 3 | Bicycloheptene -> Bicycloheptane | 4.2 | 115.2 | 6.5 |

| Analogue 4 | Thiophene -> Phenyl | 4.5 | 115.2 | 7.4 |

In Silico Design and Virtual Screening of Novel this compound Analogues and Derivatives

In silico design involves the rational modification of a lead compound to improve its properties, such as binding affinity, selectivity, or pharmacokinetic profile. nih.govjhas-bwu.com Using this compound as a scaffold, numerous virtual analogues can be designed and evaluated computationally before any resource-intensive chemical synthesis is undertaken. fortunejournals.com

Design strategies for new analogues could include:

Scaffold Hopping: Replacing the bicyclo[2.2.1]heptene core with other rigid scaffolds to explore different spatial arrangements of the functional groups.

Functional Group Modification:

Replacing the thiophene ring with other heterocycles (e.g., furan, pyridine, thiazole) to modulate electronic properties and potential interactions.

Substituting the ethyl ester with a methyl ester, a carboxylic acid, or an amide to alter solubility and hydrogen bonding capacity.

Adding substituents (e.g., halogens, methyl groups) to the thiophene ring to enhance binding affinity through additional interactions.

These virtually designed libraries of compounds can be rapidly screened using the techniques described above (docking and QSAR) to prioritize a small number of the most promising candidates for synthesis and experimental testing.

Table 5: Examples of Designed Analogues of this compound

| Analogue ID | Structural Modification | Rationale for Design |

| DERIV-001 | Replace ethyl ester with a primary amide (-CONH₂) | To introduce an additional hydrogen bond donor and potentially increase affinity. |

| DERIV-002 | Replace thiophene with 3-pyridyl | To introduce a basic nitrogen atom capable of forming a salt bridge or strong hydrogen bond with an acidic residue in a target. |

| DERIV-003 | Hydrogenate the bicycloheptene double bond | To remove the reactive alkene and potentially improve metabolic stability, while making the core more flexible. |

| DERIV-004 | Add a chlorine atom to the 5-position of the thiophene ring | To explore halogen bonding as an additional interaction to enhance binding potency. |

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical methods are highly effective at predicting spectroscopic properties, which can be invaluable for confirming the structure of a newly synthesized compound. mdpi.comnih.gov

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with high accuracy. The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These predicted shifts can be compared directly with experimental spectra to aid in signal assignment, especially for a complex structure like this compound.

Infrared (IR) Spectroscopy: The same calculations can compute the vibrational frequencies of the molecule. The resulting predicted IR spectrum will show characteristic peaks corresponding to specific bond vibrations. For this compound, key predicted peaks would include the C=O stretching frequencies for the amide and ester groups, the N-H stretching of the amide, and various C-H and C=C stretching modes from the different structural motifs. Comparing the predicted spectrum to the experimental one can confirm the presence of these functional groups.

Table 6: Comparison of Predicted and Plausible Experimental Spectroscopic Data

| Functional Group | Spectroscopic Data Type | Predicted Value | Plausible Experimental Value |

| Amide N-H | ¹H NMR Chemical Shift | 8.1 ppm | 7.9 - 8.4 ppm |

| Amide C=O | ¹³C NMR Chemical Shift | 171 ppm | 169 - 173 ppm |

| Amide C=O | IR Frequency | 1675 cm⁻¹ | ~1680 cm⁻¹ (stretch) |

| Ester C=O | ¹³C NMR Chemical Shift | 174 ppm | 172 - 176 ppm |

| Ester C=O | IR Frequency | 1730 cm⁻¹ | ~1735 cm⁻¹ (stretch) |

| Thiophene C-H | ¹H NMR Chemical Shift | 7.2 - 7.8 ppm | 7.1 - 7.9 ppm |

| Bicycloheptene C=C | ¹³C NMR Chemical Shift | 135, 138 ppm | 134 - 140 ppm |

Investigations into Molecular Mechanisms and Biological Interactions of Mfcd02363724 in in Vitro and Non Human Models

Enzyme Kinetic Studies to Elucidate Inhibition or Activation Mechanisms in Non-Human Enzyme Systems

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific enzyme kinetic studies conducted on the compound MFCD02363724 in any non-human enzyme systems. Enzyme kinetics is a fundamental area of biochemistry that investigates the rates of enzyme-catalyzed chemical reactions. wikipedia.org Such studies are crucial for understanding how a compound might act as an inhibitor or an activator of a specific enzyme, which can reveal its potential mechanism of action. wikipedia.org The methodology for these studies, as described by Michaelis-Menten kinetics, allows for the determination of key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). libretexts.orgresearchgate.net These parameters provide insights into the enzyme's affinity for the substrate and the efficiency of the catalytic process. libretexts.orgresearchgate.net However, no such data are publicly available for this compound.

Receptor Binding Assays and Ligand-Target Interaction Profiling in Recombinant Systems or Non-Human Cell Lines

No information was found regarding receptor binding assays or ligand-target interaction profiling specifically for this compound. Receptor binding assays are essential tools in pharmacology and drug discovery to determine the affinity of a ligand for a receptor. nih.govrevvity.com These assays, often utilizing radiolabeled ligands or fluorescence-based techniques, can quantify the binding of a compound to a specific receptor target, which is a critical first step in characterizing its pharmacological profile. nih.govnih.gov Such studies are typically performed using recombinant protein systems or non-human cell lines engineered to express the target receptor. revvity.com The absence of such data for this compound means its potential interactions with specific receptors remain uncharacterized.

Modulation of Specific Cellular Pathways and Signalling Events in In Vitro Cellular Models (non-human origin)

There is no available research detailing the effects of this compound on specific cellular pathways or signaling events in any non-human in vitro cellular models. Investigating how a compound modulates cellular pathways, such as those involved in cell proliferation, apoptosis, or inflammation, is key to understanding its biological effects. nih.govirispublishers.com These studies often employ model organisms like yeast (Saccharomyces cerevisiae) or cell lines derived from various non-human species to dissect the molecular mechanisms at play. yourgenome.orgwikipedia.org Without such studies, the functional consequences of any potential molecular interactions of this compound at the cellular level are unknown.

Protein-Ligand Interaction Studies via Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Specific data from biophysical studies on the interaction between this compound and any protein target are not present in the public domain. Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful methods for directly measuring the binding affinity, kinetics, and thermodynamics of protein-ligand interactions. researchgate.netiaanalysis.comnumberanalytics.com These techniques provide detailed quantitative information about the molecular recognition process, which is invaluable for understanding how a compound engages with its biological target. researchgate.netkent.ac.uk The lack of such data for this compound indicates that its direct binding to any specific protein has not been reported.

In Vitro Assessments of Selectivity and Potency against Panels of Molecular Targets for Research Applications

No data from in vitro selectivity and potency panels for this compound could be located. Screening compounds against large panels of molecular targets (e.g., kinases, G-protein coupled receptors, ion channels) is a standard approach in modern drug discovery and chemical biology to assess a compound's selectivity and identify its primary targets as well as potential off-target effects. eurofinsdiscovery.comnih.govnih.gov These assessments provide a broader view of a compound's biological activity and its potential utility as a research tool or therapeutic lead. nih.govnih.gov The absence of such profiling for this compound limits any understanding of its broader pharmacological context.

Analysis of Subcellular Localization and Intracellular Distribution in Model Organisms (non-human)

There are no published studies on the subcellular localization or intracellular distribution of this compound in any non-human model organisms. Determining where a compound accumulates within a cell is crucial for understanding its mechanism of action, as its effects are often dependent on reaching a specific organelle or cellular compartment. nih.gov Model organisms, ranging from single-celled yeast to more complex organisms like the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster, are frequently used for such investigations. doubtnut.combiorxiv.org Without this information, the potential intracellular sites of action for this compound remain unknown.

Structure Activity Relationship Sar Studies and Rational Design of Mfcd02363724 Analogues

Systematic Modifications of the Tetrazole-Thiophene Moiety and their Influence on Research-Relevant Activities

Systematic modifications to this moiety have provided key insights. Research on related tetrazole-thiophene compounds has shown that altering substituents on the thiophene (B33073) ring can modulate biological effects. ontosight.ai For instance, the introduction of small alkyl groups, such as methyl groups, can influence the orientation of the molecule within a binding pocket and affect its lipophilicity.

The position of the tetrazole ring on the thiophene core is also crucial. The electronic properties of the entire system can be tuned by changing the attachment point, which in turn affects the molecule's interaction with target proteins. bohrium.com Studies on similar heterocyclic compounds have demonstrated that such positional isomerism can lead to significant differences in activity. mdpi.com

Exploration of Substitutions and Stereochemical Effects within the Bicyclo[2.2.1]heptene Core on Molecular Interactions

The bicyclo[2.2.1]heptene core, a rigid and sterically demanding scaffold, plays a critical role in orienting the other functional groups of MFCD02363724 for optimal interaction with its biological target. The stereochemistry of this bridged bicyclic system is a key factor influencing molecular recognition. The endo and exo isomers of norbornane (B1196662) derivatives, for example, can exhibit markedly different biological activities due to the distinct spatial arrangement of their substituents.

The introduction of substituents on the bicyclic frame can impact activity by altering the compound's size, shape, and polarity. For instance, the addition of hydroxyl or amino groups could introduce new hydrogen bonding opportunities, while alkyl groups could enhance hydrophobic interactions. rsc.org The presence of a double bond within the bicycloheptene ring, as seen in related norbornene structures, introduces conformational rigidity and can be a site for further chemical modification. ontosight.ai

Investigating the Role of the Acetylamino and Carboxylate Linkages in Mediating Ligand-Target Recognition

The acetylamino and carboxylate groups in this compound are not merely spacers; they are critical linkers that contribute to the molecule's binding affinity and selectivity. The acetylamino group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's active site. The amide bond's planarity can also influence the relative orientation of the tetrazole-thiophene and bicyclo[2.2.1]heptene moieties.

The carboxylate linkage, likely present as an ester, also provides a crucial point of interaction. The carbonyl oxygen is a potent hydrogen bond acceptor. The nature of the alkyl group of the ester can be modified to fine-tune solubility and pharmacokinetic properties without drastically altering the core binding interactions. vulcanchem.com

Rational Design of Second-Generation Analogues Based on SAR Insights from Computational and Experimental Data

The culmination of SAR studies is the rational design of new, improved analogues. By integrating experimental data with computational modeling, researchers can predict which structural modifications are most likely to enhance a compound's desired properties. nih.gov For instance, if SAR data indicates that a particular region of the molecule interacts with a hydrophobic pocket, computational docking studies can help identify the optimal size and shape of a substituent to maximize this interaction.

Based on the insights from the core components of this compound, second-generation analogues could be designed by:

Modifying the Tetrazole-Thiophene Moiety: Introducing electron-withdrawing or electron-donating groups to the thiophene ring to modulate electronic properties.

Altering the Bicyclo[2.2.1]heptene Core: Synthesizing different stereoisomers (endo/exo) to explore the impact of spatial orientation.

Varying the Linker Groups: Changing the length or flexibility of the linker between the core structures to optimize the distance and geometry for target binding.

Development of High-Throughput Screening Methodologies for the Discovery of Novel this compound Derivatives

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) methodologies are indispensable. bmglabtech.com HTS allows for the rapid testing of large libraries of compounds to identify new "hits" with desired biological activity. plos.org

The development of a robust HTS assay for this compound derivatives would involve:

Assay Design: Creating a reliable and reproducible biological or biochemical assay that measures the activity of interest.

Library Synthesis: Generating a diverse library of this compound analogues, often through combinatorial chemistry approaches.

Automation: Utilizing robotic systems for liquid handling, plate reading, and data acquisition to screen thousands of compounds quickly. bmglabtech.com

Data Analysis: Employing sophisticated software to analyze the large datasets generated and identify promising candidates for further investigation.

Comparative Analysis of this compound with Structurally Related Molecular Probes

To understand the unique properties of this compound, it is valuable to compare it with other molecular probes that share structural similarities. For example, comparing its activity to other compounds containing a tetrazole-thiophene core but a different rigid scaffold could highlight the specific contribution of the bicyclo[2.2.1]heptene system.

Similarly, a comparative analysis with other bicyclic compounds that target the same biological pathway but have different recognition motifs can provide insights into the pharmacophoric requirements for activity. This comparative approach helps to place the SAR of this compound in a broader context and can inspire the design of entirely new classes of molecular probes. rsc.org

Advanced Research Applications and Methodological Development Utilizing Mfcd02363724

Development of MFCD02363724 as a Molecular Probe for Specific Biological Targets in Basic Research (in vitro, non-human)

A molecular probe is a molecule used to detect, visualize, and study the properties and interactions of other molecules or structures in biological systems. The development of this compound as a molecular probe would hinge on its potential to selectively bind to a specific biological target. The indole (B1671886) and pyrazole (B372694) scaffolds are known to interact with a variety of receptors and enzymes. nih.govnih.gov

Theoretically, this compound could be developed as a molecular probe in the following ways:

Fluorescent Labeling: The indole moiety of this compound is inherently fluorescent. This property could be exploited to create a fluorescent probe. If the compound binds to a specific protein, changes in the local environment upon binding could alter its fluorescent properties (e.g., intensity, emission wavelength), allowing for the detection and quantification of the target.

Affinity-Based Probes: If this compound demonstrates high affinity and selectivity for a particular enzyme or receptor, it could be modified to incorporate a reporter tag (like biotin (B1667282) or a radioisotope) or a reactive group for covalent labeling. The N-methylbenzamide portion of the molecule could be a site for such modifications without significantly altering the binding characteristics of the core indole-pyrazole structure.

NMR Spectroscopy: The fluorine atom on the benzamide (B126) ring provides a unique spectroscopic handle. 19F NMR is a powerful technique for studying molecular interactions because of the high sensitivity of the fluorine nucleus and the absence of background signals in biological systems. If this compound binds to a target, changes in the chemical shift of the fluorine atom could be monitored to study binding events and conformational changes in vitro.

Utilization in Ligand-Directed Synthesis or Bioconjugation Methodologies for Research Tool Development

Ligand-directed synthesis and bioconjugation are powerful techniques for creating highly specific research tools by attaching molecules with desired functionalities (e.g., dyes, drugs, or affinity tags) to biomolecules like proteins or nucleic acids. The structural features of this compound offer several potential handles for its use in these methodologies.

Modification of the Indole Ring: The indole nitrogen (N-H) is a potential site for chemical modification. It could be functionalized with a linker arm containing a reactive group (such as an alkyne or azide (B81097) for click chemistry) that would allow for its conjugation to other molecules.

Aromatic C-H Activation: Modern synthetic methods allow for the functionalization of C-H bonds on aromatic rings. bioengineer.org The phenyl rings or the indole structure itself could potentially be modified to introduce a reactive handle for bioconjugation.

Use as a Targeting Ligand: If this compound is found to bind with high affinity to a specific protein, it could be used as a targeting ligand. For instance, it could be conjugated to a cytotoxic agent to deliver it specifically to cancer cells that overexpress the target protein. Similarly, it could be attached to a solid support to create an affinity chromatography matrix for purifying its target protein from a complex mixture.

Application of this compound in Chemical Biology Tools for Pathway Elucidation in Model Systems

Chemical biology tools are small molecules used to perturb and study biological pathways. Given that indole and pyrazole derivatives are known to modulate the activity of various enzymes and receptors, this compound could potentially be used to investigate cellular signaling pathways in non-human model systems.

Enzyme Inhibition: Many compounds containing pyrazole and indole motifs act as enzyme inhibitors. nih.gov this compound could be screened against panels of enzymes (e.g., kinases, proteases) to identify specific inhibitory activity. If it is found to be a potent and selective inhibitor of a particular enzyme, it could be used to probe the role of that enzyme in a specific biological pathway. For example, treating cells with this compound and observing the downstream effects on protein phosphorylation or gene expression could help to elucidate the enzyme's function.

Receptor Modulation: Similarly, the compound could be tested for its ability to act as an agonist or antagonist at various receptors. The structural similarity of the indole moiety to neurotransmitters like serotonin (B10506) suggests that it might interact with receptors in the central nervous system. mdpi.com In non-human model systems, such as cell cultures or tissue preparations, this compound could be used to modulate receptor activity and study the resulting physiological responses.

Methodological Advancements in Analytical Chemistry and Spectroscopic Analysis Using this compound as a Model Compound

The unique structural and spectroscopic properties of this compound make it a potential candidate for use as a model compound in the development of new analytical methods.

Chromatography: The compound's multiple aromatic rings and polar amide group would give it distinct retention characteristics in both normal-phase and reverse-phase high-performance liquid chromatography (HPLC). It could be used as a standard for developing and validating new chromatographic methods for the separation of complex mixtures of related indole or pyrazole derivatives.

Mass Spectrometry: The presence of nitrogen and fluorine atoms would result in a distinctive isotopic pattern in mass spectrometry. This could be useful in developing and optimizing mass spectrometry techniques, such as testing new ionization methods or fragmentation pathways for molecules of this class.

NMR Spectroscopy: As mentioned earlier, the 19F atom provides a sensitive NMR probe. This compound could be used as a model compound to develop and refine 19F NMR-based screening assays for identifying compounds that bind to a particular target.

Below is a hypothetical data table illustrating the kind of analytical properties that would be characterized for this compound.

| Analytical Technique | Potential Application of this compound |

| High-Performance Liquid Chromatography (HPLC) | Standard for method development for separating indole-pyrazole compounds. |

| Mass Spectrometry (MS) | Model compound for studying fragmentation patterns of N-aryl benzamides. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 19F NMR standard for developing binding assays. |

| UV-Vis Spectroscopy | Characterization of the chromophoric properties of the indole-pyrazole system. |

| Fluorescence Spectroscopy | Investigating the intrinsic fluorescence of the indole moiety and its sensitivity to environmental changes. |

Role of this compound in Mechanistic Enzymology Research or Receptor Studies in Non-Human Contexts

Mechanistic enzymology aims to understand the precise chemical steps by which an enzyme catalyzes a reaction. Receptor studies focus on how ligands bind to receptors and elicit a biological response. The structural features of this compound suggest it could be a valuable tool in these areas.

Enzyme Inhibition Kinetics: If this compound is identified as an enzyme inhibitor, detailed kinetic studies could be performed to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information provides insights into how the inhibitor binds to the enzyme (e.g., at the active site or an allosteric site) and can guide the design of more potent inhibitors.

Structure-Activity Relationship (SAR) Studies: this compound could serve as a scaffold for the synthesis of a library of related compounds. By systematically modifying different parts of the molecule (e.g., the substituents on the phenyl rings, the indole, or the benzamide), researchers could investigate how these changes affect the compound's binding affinity and activity. This SAR data is crucial for understanding the key molecular interactions between the ligand and its target protein and for optimizing the ligand's properties.

Receptor Binding Assays: In non-human receptor studies, radiolabeled or fluorescently tagged versions of this compound could be used in binding assays to determine its affinity (Kd) and selectivity for different receptors. Competition binding assays, where the ability of unlabeled this compound to displace a known radioligand is measured, would be a standard approach. Such studies could reveal novel receptor ligands and provide a starting point for the development of new therapeutic agents. mdpi.comnih.gov

Future Research Trajectories and Open Questions Regarding Ethyl 3 5 2 Thienyl 2h Tetrazol 2 Yl Acetyl Amino Bicyclo 2.2.1 Hept 5 Ene 2 Carboxylate

Expanding the Scope of In Vitro Biological System Investigations for Comprehensive Mechanistic Understanding

Currently, there is a lack of published data detailing the in vitro biological activity of MFCD02363724. Future research should prioritize a broad-based screening approach to identify potential biological targets and elucidate its mechanism of action. The bicyclo[2.2.1]heptane core is a rigid scaffold found in various biologically active compounds, including some that act as receptor antagonists. acs.orgrsc.orgnih.gov A systematic investigation would therefore be the first step in characterizing this molecule.

Initial studies would involve a panel of assays to explore various biological activities. This could include receptor binding assays for common drug targets, enzyme inhibition assays, and cell-based assays to assess effects on cell proliferation, viability, and signaling pathways in various cell lines. nih.govresearchgate.net For example, given the structural similarities to known chemokine receptor antagonists, testing against receptors like CXCR2 could be a logical starting point. rsc.org

Table 1: Proposed Initial In Vitro Assay Panel for this compound

| Assay Category | Specific Assay Example | Research Objective |

|---|---|---|

| Receptor Binding | Radioligand binding assay for GPCRs | To identify specific receptor interactions and binding affinity. |

| Enzyme Inhibition | Kinase inhibition panel (e.g., KinomeScan) | To determine if the compound inhibits specific protein kinases. |

| Cell Proliferation | BrdU or MTT assay on cancer cell lines (e.g., HeLa, C6) | To assess potential antiproliferative or cytotoxic effects. nih.govresearchgate.net |

| Signaling Pathway | Luciferase reporter assay for NF-κB or other pathways | To understand the compound's effect on intracellular signaling. |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assay | To screen for potential antibacterial or antifungal properties. |

A comprehensive screening campaign using these and other relevant assays would provide a foundational understanding of the compound's biological profile, guiding more focused mechanistic studies.

Integration of Omics Technologies (e.g., proteomics, metabolomics) for Systems-Level Understanding in Non-Human Models

Following initial in vitro characterization, the integration of omics technologies could offer a holistic view of the cellular response to this compound in non-human model systems. nih.govnih.gov Such high-throughput methods are essential for unbiased hypothesis generation and for identifying novel drug targets and biomarkers. nih.govmdpi.com A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can reveal the complex molecular and cellular mechanisms affected by the compound. nih.govfrontiersin.org

For instance, if initial assays suggest an antiproliferative effect, treating a relevant cell line (e.g., a rat brain tumor cell line nih.gov) with this compound followed by multi-omics analysis could reveal which pathways are perturbed. Proteomics might identify changes in the expression of apoptosis-related proteins, while metabolomics could highlight alterations in cellular metabolism. researchgate.net This systems-level data provides a comprehensive picture that transcends single-target investigations. mdpi.com

Table 2: Potential Omics Approaches for Studying this compound

| Omics Technology | Platform/Method | Potential Insights |

|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identifies changes in gene expression profiles and affected signaling pathways. |

| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Quantifies changes in the cellular proteome, identifying protein targets and post-translational modifications. |

| Metabolomics | NMR Spectroscopy, GC-MS, LC-MS | Profiles changes in endogenous metabolites, revealing effects on metabolic pathways. |

| Integrated Analysis | Bioinformatics & Systems Biology Tools | Combines multi-omics datasets to build a comprehensive model of the compound's mechanism of action. nih.gov |

This integrated approach can provide a rich dataset to understand the compound's systemic effects and to generate new hypotheses for further validation. nih.gov

Development of Advanced Delivery Systems for Targeted Research Applications of this compound (e.g., cellular probes)

To enhance its utility as a research tool, particularly for cellular imaging or targeted perturbation, this compound could be incorporated into advanced delivery systems. As a small molecule, its ability to reach specific subcellular compartments or cell types may be limited. Conjugation to polymers, encapsulation in nanoparticles, or incorporation into other carrier systems could improve its solubility, stability, and targeting capabilities. nih.govmdpi.com

For example, polymer-drug conjugates (PDCs) using biocompatible polymers like polyethylene (B3416737) glycol (PEG) or poly(2-oxazoline) (POx) could improve the compound's pharmacokinetic properties for in vivo research applications. nih.govbiochempeg.com Alternatively, lipid-based systems or dendrimers could be used to encapsulate the compound for targeted delivery to specific cells. nih.govnih.gov If the compound is found to have fluorescent properties or is conjugated to a fluorophore, these delivery systems could facilitate its use as a cellular probe for high-resolution imaging. Graphene and its derivatives have also emerged as potential carriers for delivering various therapeutic agents. mdpi.com

Fostering Collaborative Research Initiatives and Data Sharing for the Advancement of this compound Research

Given that this compound is a relatively uncharacterized compound, its scientific advancement would be significantly accelerated through collaborative research and open data sharing. Progress in understanding its synthesis, biological activity, and potential applications requires a multidisciplinary effort, bringing together synthetic chemists, chemical biologists, pharmacologists, and computational scientists.

Establishing a consortium or research initiative focused on this and related molecular scaffolds could pool resources and expertise. An open-access database for sharing synthetic protocols, analog libraries, and screening data would prevent duplicative efforts and foster a more rapid and comprehensive evaluation of the compound's potential. Such platforms are crucial for building the collective knowledge needed to translate initial findings into meaningful scientific tools or therapeutic leads.

Addressing Persistent Synthetic and Methodological Challenges in the Analog Synthesis of this compound

The synthesis of polysubstituted bicyclo[2.2.1]heptane derivatives is often challenging due to the strained and sterically hindered nature of the scaffold. ucl.ac.ukresearchgate.net The Diels-Alder reaction is a common method for creating the core structure, but controlling stereoselectivity and achieving specific substitution patterns can be difficult. marquette.edunih.gov

Future research should focus on developing more efficient and stereoselective synthetic routes to this compound and its analogs. This would enable the creation of a focused library of related compounds for structure-activity relationship (SAR) studies. Key challenges to address include the selective functionalization of the bicyclic core and the efficient coupling of the various fragments. Overcoming these synthetic hurdles is critical for exploring the chemical space around this molecule and optimizing any identified biological activity. researchgate.netnih.gov

Exploration of Potential for Photoactivatable or Chemically Activatable Derivatives for Advanced Research Tools

The tetrazole moiety within this compound presents an intriguing opportunity for developing advanced, activatable research tools. Aryl tetrazoles are known photosensitive groups that can undergo rapid photolytic cleavage upon UV irradiation to generate highly reactive nitrile imine intermediates. rsc.orgmdpi.com This "photoclick chemistry" allows for spatiotemporal control over chemical reactions and has been widely used for biomolecular labeling in living systems. nih.govnih.gov

By modifying the tetrazole or other parts of the this compound structure, it may be possible to create photoactivatable derivatives. researchgate.net For example, upon irradiation with a specific wavelength of light, such a derivative could release a reactive species that covalently labels a nearby biological target. nih.gov This would transform the compound into a powerful probe for identifying binding partners in a complex cellular environment with high precision. Further research could also explore chemically activatable versions, where a specific biological cue triggers the compound's activity, offering another layer of control for sophisticated biological experiments.

Table of Mentioned Compounds

| Compound Identifier | Chemical Name |

|---|

Q & A

Basic Research Questions

Q. How to conduct a comprehensive literature review for MFCD02363724 to identify gaps in synthesis or application?

- Methodological Answer : Use systematic approaches to search peer-reviewed databases (e.g., PubMed, SciFinder) with keywords like "this compound synthesis," "structural analogs," and "mechanistic studies." Prioritize primary literature and meta-analyses. Cross-reference citations to identify understudied areas, such as catalytic applications or stability under varying pH conditions .

Q. What experimental design principles are critical for initial characterization of this compound?

- Methodological Answer : Employ a factorial design to isolate variables (e.g., temperature, solvent polarity) during synthesis. Include controls (e.g., blank reactions, reference compounds) to validate purity via NMR, HPLC, or mass spectrometry. Use standardized protocols for reproducibility, as outlined in journal guidelines for experimental reporting .

Q. How to ensure data quality when analyzing this compound’s spectroscopic properties?

- Methodological Answer : Calibrate instruments (e.g., FTIR, UV-Vis) using certified reference materials. Replicate measurements across independent trials to calculate standard deviations. Address outliers through Grubbs’ test or robust statistical methods, ensuring transparency in data preprocessing steps .

Advanced Research Questions

Q. How to optimize this compound’s synthetic yield while minimizing side-product formation?

- Methodological Answer : Apply response surface methodology (RSM) to model reaction parameters (e.g., catalyst loading, reaction time). Use HPLC or GC-MS to quantify intermediates and byproducts. Validate optimization via kinetic studies and computational simulations (e.g., DFT for transition-state analysis) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct meta-analyses to compare datasets across studies, focusing on variables like cell line specificity or assay protocols. Perform dose-response experiments under standardized conditions. Use Bayesian statistics to quantify uncertainty and identify confounding factors (e.g., solvent toxicity) .

Q. How to validate this compound’s mechanistic role in catalytic cycles using in situ spectroscopic techniques?

- Methodological Answer : Design time-resolved experiments with Raman or XAFS spectroscopy to track intermediate species. Couple with isotopic labeling (e.g., ^13C or ^2H) to confirm reaction pathways. Compare experimental data with computational models (e.g., Marcus theory for electron transfer) .

Q. What interdisciplinary approaches integrate this compound into multi-omics studies (e.g., metabolomics or proteomics)?

- Methodological Answer : Use stable isotope tracing (e.g., SILAC) to map this compound’s metabolic interactions. Pair with high-resolution LC-MS/MS for proteomic profiling. Apply network analysis tools (e.g., Cytoscape) to identify pathway-level impacts, ensuring alignment with FAIR data principles .

Methodological Frameworks

- For Hypothesis Testing : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on this compound’s environmental persistence should define measurable endpoints (e.g., half-life in soil) and ethical considerations for ecological impact .

- For Data Contradictions : Apply triangulation by combining experimental, computational, and literature-derived data. Use sensitivity analysis to assess the robustness of conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.